Product packaging for Heptadecan-7-ol(Cat. No.:CAS No. 93658-33-4)

Heptadecan-7-ol

Cat. No.: B2603243
CAS No.: 93658-33-4
M. Wt: 256.474
InChI Key: KJWLAZDNFRTNJS-UHFFFAOYSA-N
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Description

Significance of Aliphatic Secondary Alcohols in Organic Chemistry and Chemical Biology

Aliphatic secondary alcohols are fundamental building blocks in organic synthesis. The hydroxyl group serves as a versatile chemical handle, allowing for a multitude of transformations. One of the most crucial reactions is their oxidation to produce ketones, which are themselves important intermediates for constructing more complex molecules. scispace.comlibretexts.orgbritannica.com This transformation is a cornerstone of synthetic organic chemistry, providing access to a vast array of compounds. epa.govresearchgate.net

Beyond their role as synthetic precursors, secondary alcohols are integral to chemical biology. The hydroxyl group's ability to form hydrogen bonds significantly influences a molecule's conformation and interactions with biological systems. numberanalytics.com This class of compounds is found in numerous natural products, pharmaceuticals, and other bioactive molecules, where the specific position and stereochemistry of the hydroxyl group are often critical for their biological function. numberanalytics.comsioc-journal.cn In biological systems, the enzymatic oxidation of secondary alcohols to ketones is a common metabolic process, catalyzed by enzymes known as dehydrogenases. libretexts.org

Overview of Research Trajectories for Alkyl Alcohols with Distal Hydroxyl Functionality

Modern synthetic chemistry is increasingly focused on developing methods for the selective functionalization of molecules. For long-chain alkyl alcohols, a significant challenge and area of intense research is the activation of C-H bonds at positions remote from the directing hydroxyl group. nih.gov This "distal functionalization" allows chemists to modify specific sites on a long carbon chain, a task that is traditionally difficult to achieve with precision.

Recent advancements have seen the rise of innovative strategies, such as photoredox catalysis, to activate alcohols. sioc-journal.cn These methods can generate highly reactive alkoxy radicals from the alcohol's hydroxyl group. researchgate.net These radicals can then trigger intramolecular reactions, like a hydrogen atom transfer (HAT) process, to functionalize distant C-H bonds with high selectivity. researchgate.net Another advanced approach involves designing specialized ligands for metal catalysts that can coordinate to the alcohol's hydroxyl group and direct a reaction to a specific remote C-H bond. nih.gov Such research opens new avenues for converting simple, abundant alcohols into complex, high-value molecules in a more efficient and controlled manner. sioc-journal.cn

Positioning Heptadecan-7-ol within the Context of Advanced Chemical and Biological Investigations

This compound is a long-chain aliphatic secondary alcohol with the chemical formula C₁₇H₃₆O. nih.gov It features a seventeen-carbon backbone with a hydroxyl group located at the seventh carbon position. As a member of this class of compounds, its properties and reactivity are representative of long-chain secondary alcohols.

Table 1: Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₇H₃₆O
Molecular Weight 256.47 g/mol
CAS Number 93658-33-4

Data sourced from PubChem and Perflavory. nih.govperflavory.com

While extensive research focusing solely on this compound is not widely documented, its significance is highlighted by its use as a synthetic intermediate in advanced research projects. For instance, a derivative, (S)-1-(Benzyloxy)this compound, has been synthesized as a key precursor in the asymmetric synthesis of certain hydroxy fatty acids. These synthesized fatty acids were subsequently investigated for their potential antiproliferative activity against cancer cells. This application firmly places this compound within the context of chemical biology and medicinal chemistry research, where it serves as a crucial building block for creating complex, biologically active molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H36O B2603243 Heptadecan-7-ol CAS No. 93658-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

heptadecan-7-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H36O/c1-3-5-7-9-10-11-12-14-16-17(18)15-13-8-6-4-2/h17-18H,3-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWLAZDNFRTNJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(CCCCCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H36O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Methodologies for the Chemical Synthesis of Heptadecan 7 Ol

Enantioselective and Stereocontrolled Synthetic Pathways to Heptadecan-7-ol

Achieving stereochemical control is crucial in the synthesis of chiral molecules like this compound, as different enantiomers can exhibit distinct biological activities. Enantioselective and stereocontrolled strategies aim to produce a single, desired stereoisomer in high purity.

Asymmetric Synthesis of Chiral this compound Enantiomers and Related Hydroxy Fatty Acid Intermediates

The asymmetric synthesis of specific enantiomers of long-chain hydroxy fatty acids and their derivatives, including intermediates for this compound, has been successfully demonstrated. A key approach involves building the chiral center early in the synthetic sequence using established asymmetric reactions. For instance, the synthesis of both (R)- and (S)-hydroxymargaric acids (7-hydroxyheptadecanoic acids) has been accomplished, providing a pathway to chiral precursors. nih.gov

One reported synthesis for a chiral C17 alcohol, (S)-1-(Benzyloxy)this compound, showcases a multi-step sequence that establishes the stereochemistry at the C-7 position. nih.gov This pathway utilizes chiral building blocks and stereoselective reactions to construct the carbon chain and introduce the hydroxyl group with a defined configuration. The process involves the creation of key intermediates whose stereochemical purity is maintained throughout the synthesis. nih.gov

Below is a table of key intermediates and products in the synthesis of related chiral C17 hydroxy compounds. nih.gov

Compound NameChiralityYieldSpecific Rotation [α]D20
(S)-1-(Benzyloxy)this compound(S)75%+2.5 (c 0.5, CH2Cl2)
(R)-1-(Benzyloxy)heptadecan-7-yl acetate (B1210297)(R)94%+1.7 (c 0.83, CH2Cl2)

Strategies for Regioselective Functionalization of Long-Chain Alkanes

The direct, selective functionalization of a specific C-H bond in a long-chain alkane like heptadecane (B57597) is a significant challenge in organic synthesis. acs.org Traditional methods often lack the precision to target a single position on a flexible alkyl chain. However, advanced strategies are being developed to achieve such regioselectivity.

One promising approach involves a sequential dehydrogenation-hydrozirconation process. rsc.orgrsc.org This method first uses an iridium catalyst to selectively dehydrogenate the alkane, forming a mixture of alkenes. The subsequent hydrozirconation of these alkenes, followed by reaction with an electrophile, can lead to the formation of a terminally functionalized product. rsc.orgrsc.org While this has been demonstrated for terminal functionalization, adapting such a strategy for site-selective introduction of a hydroxyl group at an internal position like C-7 would require sophisticated catalyst design to control the initial dehydrogenation step. The development of catalysts that can recognize and activate a specific secondary C-H bond within a long alkane chain remains a key area of research. researchgate.net

Development of Novel Synthetic Routes to Access this compound

The exploration of new synthetic pathways is essential for improving the efficiency, sustainability, and cost-effectiveness of producing long-chain alcohols. These routes often focus on catalytic methods that can activate inert C-H bonds under milder conditions.

Catalytic Approaches for Hydroxylation at the C-7 Position

Direct catalytic hydroxylation of alkanes is an attractive strategy for synthesizing alcohols. rsc.org The primary difficulty lies in controlling the position of hydroxylation and preventing over-oxidation of the resulting alcohol to a ketone. acs.orgnih.gov Various metal complexes have been investigated for their ability to catalyze this transformation.

Heme- and non-heme metal complexes, particularly those involving iron, have been studied for their ability to hydroxylate aliphatic C-H bonds. mdpi.com The general mechanism often involves a high-valent metal-oxo species that performs a hydrogen atom abstraction followed by an oxygen rebound step. mdpi.com To improve selectivity and efficiency, catalysts can be incorporated into structured environments like metal-organic frameworks (MOFs). nih.gov For example, a heme-containing MOF has been shown to enhance cyclohexane (B81311) hydroxylation yields by isolating the catalytically active sites. nih.gov

Another approach utilizes fluorocarbon solvents to improve alcohol selectivity. acs.orgnih.gov In such a system, a fluorocarbon-soluble cobalt complex can catalyze the hydroxylation of alkanes. The alcohol product, being immiscible in the fluorous phase, separates out, which minimizes its subsequent oxidation to the ketone. acs.orgnih.gov Applying these systems to a long-chain substrate like heptadecane would require overcoming solubility challenges and developing catalysts that favor hydroxylation at the C-7 position over other secondary carbons.

Catalytic SystemSubstrate ExampleKey FeatureReference
Heme-containing MOF with iodosylbenzeneCyclohexaneIsolated catalytic sites enhance yield and alcohol/ketone ratio. nih.gov
Fluorinated Co-complex with m-CPBA in fluorous solventCyclohexaneHigh alcohol selectivity (96%) due to product phase separation. nih.gov
Fe(II) complexes on fluorinated mesoporous aluminosilicate (B74896) with H2O2CyclohexaneHydrophobic surface of the support enhances alcohol selectivity. rsc.org

Exploration of Bio-inspired Synthetic Transformations

Bio-inspired and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. researchgate.net Nature utilizes enzymes to produce a vast array of molecules, including long-chain fatty alcohols, with remarkable precision. frontiersin.org

Microbial synthesis pathways are a key area of exploration. rsc.org For instance, microorganisms can be engineered to produce alkanes and long-chain alcohols from fatty acid metabolism. nih.gov This typically involves the reduction of fatty acyl-CoA or acyl-ACP intermediates to fatty aldehydes, which are then further reduced to fatty alcohols by alcohol dehydrogenases or fatty acid reductases (FARs). frontiersin.orgnih.gov The yeast Yarrowia lipolytica has been engineered to produce saturated fatty alcohols with chain lengths from C18 to C24. frontiersin.org Similarly, specific FAR genes from insects, such as bumblebees, have been expressed in microbes to produce specific fatty alcohols that are components of their pheromones. frontiersin.org

Harnessing such a system for this compound would likely require the discovery or engineering of a hydroxylase enzyme with specificity for the C-7 position of a C17 fatty acid, followed by a decarboxylation step, or a P450-type enzyme that can directly hydroxylate heptadecane at the C-7 position. The biosynthesis of ω-hydroxy fatty acids using enzymes from Pseudomonas putida has been demonstrated in engineered E. coli, showcasing the potential of whole-cell biocatalysis for regioselective hydroxylation. frontiersin.org

Derivatization Strategies for this compound in Research Applications

The functional hydroxyl group of this compound allows for a wide range of derivatization reactions, enabling the synthesis of new molecules for various research and industrial applications. By converting the alcohol into other functional groups, its chemical properties can be tailored for specific uses.

A relevant example is the derivatization of the closely related α-hydroxy fatty acids. For instance, 2-hydroxyheptadecanoic acid chloride has been used as a starting material to synthesize a variety of heterocyclic compounds, such as 2-substituted-3,1-benzoxazin-4-ones. csic.esresearchgate.net These benzoxazinones can then be reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303) or formamide (B127407) to create more complex condensed and non-condensed heterocyclic systems. csic.esresearchgate.net

Furthermore, these heterocyclic derivatives can be reacted with molecules like propylene (B89431) oxide to produce novel nonionic surfactants. csic.es Such derivatization strategies create amphiphilic molecules with a hydrophobic long-chain alkyl tail derived from the heptadecanoic acid and a polar heterocyclic headgroup. These compounds are of interest for their potential dual function as surface-active agents and biologically active molecules, with applications in cosmetics, pesticides, and pharmaceuticals. csic.esresearchgate.net Similar strategies could be applied to this compound, using the C-7 hydroxyl group as a handle to attach various chemical moieties, thereby creating novel materials and molecular probes for research.

Synthesis of Chiral Derivatives for Stereochemical Analysis (e.g., 1-phenylethylcarbamates)

The determination of the enantiomeric purity of chiral alcohols like this compound is a critical aspect of stereoselective synthesis. A common and effective method to achieve this is through the derivatization of the alcohol with a chiral reagent, followed by analysis of the resulting diastereomers. The use of (R)- or (S)-1-phenylethyl isocyanate to form diastereomeric 1-phenylethylcarbamates is a well-established technique for this purpose. rsc.org

The reaction involves the nucleophilic attack of the hydroxyl group of this compound on the isocyanate carbon of either (R)- or (S)-1-phenylethyl isocyanate. This forms a carbamate (B1207046) linkage, creating a diastereomeric derivative. The two diastereomers, (R)-heptadecan-7-yl-(R)-1-phenylethylcarbamate and (S)-heptadecan-7-yl-(R)-1-phenylethylcarbamate (or the corresponding pair with (S)-1-phenylethyl isocyanate), exhibit different physical and spectroscopic properties.

These differences can be exploited for analysis, typically by chromatographic or spectroscopic methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase, or by Nuclear Magnetic Resonance (NMR) spectroscopy. The relative integration of the signals corresponding to each diastereomer allows for the precise determination of the enantiomeric excess (ee) of the original this compound sample.

Reaction Scheme:

Table 1: Key Reagents for the Synthesis of Chiral Derivatives of this compound

Reagent NameChemical FormulaRole in Synthesis
This compoundC₁₇H₃₆OChiral alcohol substrate
(R)-1-Phenylethyl isocyanateC₉H₉NOChiral derivatizing agent
(S)-1-Phenylethyl isocyanateC₉H₉NOChiral derivatizing agent

Preparation of this compound Derivatives for Specific Functional Studies (e.g., 17-(5-amino-1H-1,2,4-triazol-3-yl)this compound)

For specific functional studies, this compound may require modification to include pharmacologically or biologically active functional groups. The 1,2,4-triazole (B32235) ring is a key heterocyclic motif found in many compounds with a wide range of biological activities. nih.gov The synthesis of a derivative such as 17-(5-amino-1H-1,2,4-triazol-3-yl)this compound involves a multi-step synthetic sequence.

A plausible synthetic route could commence with the terminal functionalization of a protected this compound derivative to introduce a nitrile or a related precursor group at the 17th position. For instance, starting from a bromo-functionalized this compound, a nitrile can be introduced via nucleophilic substitution. This nitrile-terminated intermediate is a key precursor for the formation of the 1,2,4-triazole ring.

The Pinner reaction strategy offers a viable pathway for the construction of the triazole ring. nih.gov The nitrile can be converted into a carboxyimidate salt, which then serves as a key intermediate. The reaction of this Pinner salt with aminoguanidine (B1677879) would lead to the formation of the desired 5-amino-1,2,4-triazole ring system attached to the heptadecane chain. Subsequent deprotection of the hydroxyl group at the 7-position would yield the final product, 17-(5-amino-1H-1,2,4-triazol-3-yl)this compound. The synthesis of various substituted 1,2,4-triazoles has been reported, and these methodologies can be adapted for this specific target molecule. rsc.orgmdpi.com

Table 2: Proposed Key Intermediates in the Synthesis of 17-(5-amino-1H-1,2,4-triazol-3-yl)this compound

Intermediate NameGeneral StructureRole in Synthesis
Protected 17-bromothis compoundBr-(CH₂)₁₀-CH(O-PG)-(CH₂)₅-CH₃Starting material for chain functionalization
Protected 17-cyanothis compoundNC-(CH₂)₁₀-CH(O-PG)-(CH₂)₅-CH₃Key nitrile precursor
Pinner Salt Intermediate[H₂N⁺=C(OR)-(CH₂)₁₀-CH(O-PG)-(CH₂)₅-CH₃]Cl⁻Activated intermediate for triazole formation
Protected 17-(5-amino-1H-1,2,4-triazol-3-yl)this compoundTriazole-(CH₂)₁₀-CH(O-PG)-(CH₂)₅-CH₃Protected final derivative

PG = Protecting Group; Triazole = 5-amino-1H-1,2,4-triazol-3-yl

Occurrence and Biosynthetic Pathways of Heptadecan 7 Ol in Biological Systems

Identification of Heptadecan-7-ol and its Derivatives in Natural Product Chemistry

The detection of this compound and its related compounds in organisms is a key area of natural product chemistry. These findings often provide the first clues to novel biosynthetic pathways and the ecological roles of these molecules.

Detection of Heptadecan-7-yl-2-hydroxyacetate in Plant Metabolomes (e.g., Panax notoginseng)

Metabolomic studies of Panax notoginseng, a plant highly valued in traditional medicine, have led to the identification of a diverse array of chemical constituents. nih.gov In a comparative analysis of creamy yellow and purple colored roots of P. notoginseng, a compound identified as [heptadecan-7-yl]-2-hydroxyacetate was detected. nih.gov This finding is significant as it represents a naturally occurring ester derivative of this compound. The study, which aimed to understand the differences in chemical composition between the two root varieties, highlights the utility of untargeted metabolomics in discovering novel plant metabolites. nih.govresearchgate.net The presence of this derivative suggests that this compound can be further modified within the plant's metabolic network.

Below is a table summarizing the detection of this compound in the two varieties of P. notoginseng roots.

Metabolite Creamy Yellow Root (HS) - Relative Abundance Purple Root (ZS) - Relative Abundance
[heptadecan-7-yl]-2-hydroxyacetate35,298.0916,864.56
Data sourced from a metabolome analysis of Panax notoginseng roots. nih.gov

Presence of this compound in Volatile Organic Compound Profiles of Organisms

This compound is also a component of the volatile organic compound (VOC) profiles of certain organisms. VOCs are crucial for chemical communication and interaction between organisms. While direct identification of this compound is not always prevalent, the presence of its alkane precursor, heptadecane (B57597), is more commonly reported in the VOC profiles of various organisms, including microalgae and plants. nih.govbio-conferences.orgebi.ac.uk For instance, heptadecane has been identified as a significant volatile compound in the brown macroalga Halopteris scoparia and the cyanobacterium Spirulina platensis. nih.govbio-conferences.org The presence of n-heptadecane is also noted in the essential oil of Opuntia littoralis. ebi.ac.uk The biosynthesis of this compound is directly linked to the presence of its alkane precursor, heptadecane.

Enzymatic Mechanisms and Metabolic Routes to Long-Chain Secondary Alcohols

The formation of long-chain secondary alcohols like this compound in biological systems is a multi-step enzymatic process. Research has focused on understanding the enzymes responsible for hydroxylating fatty acids and alkanes.

Research into Fatty Acid Hydroxylation Enzymes and Their Specificity

The biosynthesis of hydroxylated fatty acids is catalyzed by a diverse group of enzymes, with cytochrome P450 monooxygenases (CYP450s) playing a prominent role. nih.govcapes.gov.br These enzymes are capable of inserting an oxygen atom into a C-H bond of a fatty acid chain. The position of hydroxylation can vary, leading to α-, β-, ω-, or in-chain hydroxy fatty acids. mdpi.comontosight.ai

The specificity of these enzymes is a key determinant of the final product. For instance, the CYP4 family of enzymes are known for their ω-hydroxylation activity on fatty acids. rsc.org Studies on CYP4A1 have shown that the enzyme's active site is an elongated tubular shape, which contributes to its chain-length and regioselectivity. nih.gov While much research has focused on ω- and (ω-1)-hydroxylation, the formation of secondary alcohols at other positions, such as the C-7 position of a heptadecyl chain, involves different enzymatic specificities that are less characterized. ontosight.airsc.org

The table below summarizes different types of fatty acid hydroxylation and the enzymes involved.

Hydroxylation Position Enzyme Family Example General Function
Omega (ω)Cytochrome P450 4A1 (CYP4A1)Hydroxylation at the terminal methyl group of a fatty acid. nih.gov
Omega-1 (ω-1)Cytochrome P450 Fatty Acid Omega-1 HydroxylasesHydroxylation at the carbon adjacent to the terminal methyl group. ontosight.ai
Alpha (α)Fatty Acid 2-Hydroxylase (FA2H)Hydroxylation at the C-2 position of a fatty acid. mdpi.com
In-chainMid-chain Alkane Hydroxylase (MAH1)Hydroxylation at a carbon atom within the fatty acid chain. oup.com

Investigation of Biosynthetic Pathways Involving Alkane Precursors

A primary route for the formation of secondary alcohols in some organisms, particularly in the context of plant cuticular wax biosynthesis, is the hydroxylation of long-chain alkanes. oup.comnih.gov This pathway is thought to proceed sequentially from a very-long-chain fatty acid (VLCFA). The VLCFA is converted to an alkane, which is then hydroxylated to form a secondary alcohol. This alcohol can be further oxidized to a ketone. oup.com

In Arabidopsis thaliana, the enzyme mid-chain alkane hydroxylase (MAH1), a cytochrome P450, has been identified as being responsible for the formation of secondary alcohols and ketones from alkane precursors. oup.com While this research has focused on C29 and C31 alkanes, it provides a model for how this compound could be synthesized from its corresponding C17 alkane, heptadecane. nih.govresearchgate.net The biosynthesis of heptadecane itself typically starts from acetyl-CoA and proceeds through fatty acid synthase (FAS) pathways to create a long-chain fatty acid, which is then converted to the alkane. ontosight.ai

Role of this compound as a Biochemical Intermediate or Precursor Molecule

The presence of this compound and its derivatives suggests its role as more than just a metabolic endpoint. In plant cuticular waxes, secondary alcohols are intermediates in the formation of ketones. oup.com The detection of Heptadecan-7-yl-2-hydroxyacetate in Panax notoginseng indicates that this compound can serve as a substrate for esterification reactions, potentially leading to a variety of other compounds with different biological activities. nih.gov

Furthermore, long-chain alcohols and their derivatives can have diverse biological roles. Hydroxy fatty acids, for example, are known to have applications as signaling molecules and can possess antimicrobial and anti-inflammatory properties. capes.gov.brontosight.ai While the specific functions of this compound are not yet fully elucidated, its existence as a biochemical intermediate points towards its involvement in complex metabolic networks. The enzymatic conversion of secondary alcohols to ketones is a known biochemical transformation, and multistep enzymatic syntheses have been developed to produce valuable long-chain dicarboxylic and hydroxycarboxylic acids from secondary alcohol intermediates. sci-hub.seresearchgate.netnih.gov

Contribution to Complex Lipid Structures

This compound, as a secondary fatty alcohol, is understood to contribute to the architecture of various complex lipids, primarily through the formation of wax esters and ether lipids. While direct studies exclusively detailing the incorporation of this compound are limited, the metabolic fates of fatty alcohols in general provide a strong framework for its roles. researchgate.netnih.gov

The primary function of fatty alcohols within intermediary metabolism is to serve as substrates for the synthesis of these larger, more complex lipid molecules. nih.gov In biological systems, the hydroxyl group of this compound can form an ester bond with a fatty acid, resulting in a wax ester. Wax esters are neutral lipids that serve various functions, including as energy stores and as key components of protective waterproof coatings on the surfaces of plants and insects. nih.govgerli.com

Furthermore, fatty alcohols are crucial precursors for the synthesis of ether glycerolipids. nih.gov The formation of the characteristic ether bond in these lipids is catalyzed by the peroxisomal enzyme alkyl-dihydroxyacetone phosphate (B84403) (DHAP) synthase. This enzyme facilitates the exchange of a fatty acid linked to DHAP with a long-chain fatty alcohol, such as this compound, to form an alkyl-DHAP intermediate, which is a foundational step in the biosynthesis of plasmalogens and other ether lipids. nih.govrsc.org These ether lipids are significant components of cell membranes, particularly in the nervous system and heart. rsc.org

While much of the research has focused on primary fatty alcohols, the pathways for incorporating secondary alcohols like this compound into these complex lipid structures are believed to be analogous. For instance, in cultured fibroblasts, a significant portion of fatty alcohol is metabolized into fatty acids, but a fraction is also incorporated into plasmalogen phosphatidylethanolamine, a major ether lipid. nih.gov

Interconversion within Metabolic Networks

The metabolic pathways involving this compound are primarily characterized by its synthesis from and conversion back to related fatty acids, placing it within a dynamic metabolic network known as the fatty alcohol cycle. nih.gov

The biosynthesis of secondary fatty alcohols like this compound generally begins with the reduction of a corresponding fatty acid. copernicus.orgresearchgate.net This process is catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs), which are typically membrane-bound and utilize NADPH as a cofactor. nih.gov The reaction is believed to proceed through a fatty aldehyde intermediate, although this intermediate is not usually released freely. rsc.orgontosight.ai The substrate specificity of the FAR enzyme plays a crucial role in determining the chain length and hydroxyl position of the resulting fatty alcohol. nih.gov The biosynthesis of fatty alcohols is an integral part of the de novo fatty acid synthetic pathway in microbes and other organisms. d-nb.info

Conversely, this compound can be oxidized back to its corresponding ketone, heptadecan-7-one, and subsequently to a fatty acid. This oxidation is a key part of the metabolic turnover of fatty alcohols. The enzyme fatty aldehyde dehydrogenase (FALDH), which is also a component of the fatty alcohol:NAD+ oxidoreductase (FAO) enzyme complex, is responsible for the NAD+-dependent oxidation of long-chain aldehydes to fatty acids. nih.gov This enzyme can also participate in the oxidation of fatty alcohols. nih.gov The resulting fatty acids can then be integrated into the fatty acid metabolism, either for energy production via beta-oxidation or for re-incorporation into other lipids. researchgate.net

The interconversion between fatty alcohols and fatty acids is a tightly regulated process that allows cells to maintain homeostasis and respond to changing metabolic needs. For example, analysis of anaerobically grown cells has shown a selective decrease in secondary alcohols, indicating that their metabolism is responsive to environmental conditions. capes.gov.br

Sophisticated Analytical Research Techniques for Heptadecan 7 Ol

Advanced Chromatographic Methodologies for Separation and Quantification

Chromatography stands as a cornerstone for the analysis of Heptadecan-7-ol, enabling its separation from complex mixtures and accurate quantification. The choice of chromatographic technique is dictated by the analytical challenge, whether it be resolving stereoisomers or isolating the compound from a multifaceted matrix.

Gas Chromatography with Chiral Stationary Phases for Enantiomeric Resolution

This compound possesses a chiral center at the C-7 position, resulting in two enantiomers, (R)-Heptadecan-7-ol and (S)-Heptadecan-7-ol. Enantiomers often exhibit different biological activities, making their separation and quantification essential. chrom-china.com Gas chromatography (GC) coupled with chiral stationary phases (CSPs) is a powerful and versatile technique for this purpose. chromatographyonline.com

The separation mechanism relies on the differential interaction between the enantiomers of the analyte and the chiral selector immobilized on the column. gcms.cz For alcohols, CSPs based on derivatized cyclodextrins are particularly effective. chromatographyonline.comgcms.cz These cyclodextrin (B1172386) derivatives create a chiral environment within the GC column, leading to the formation of transient diastereomeric complexes with the this compound enantiomers. The differing stability of these complexes results in different retention times, allowing for their separation and individual quantification. chromatographyonline.com The high efficiency and sensitivity of chiral capillary GC make it ideal for analyzing natural products and other complex mixtures. chromatographyonline.com While one-dimensional GC with CSPs can provide excellent separation, co-elution with other compounds in highly complex samples can sometimes be a challenge. vup.sk

Factors influencing the enantiomeric resolution include the type of cyclodextrin derivative, column temperature, and the carrier gas flow rate. gcms.cz For instance, lipases can be used in the kinetic resolution of secondary alcohols, and the resulting enantiomeric purity is often determined using chiral GC. jocpr.comdiva-portal.org The FAD-containing alcohol oxidase from Phanerochaete chrysosporium has also been shown to perform kinetic resolutions of various secondary alcohols, with the enantiopurity of the products confirmed by GC analysis. researchgate.net

High-Resolution Liquid Chromatography for Complex Mixture Analysis

High-Resolution Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is indispensable for analyzing this compound in complex synthetic and biological mixtures. dmu.dk Reversed-phase HPLC (RP-HPLC) is a common mode used for separating non-polar to moderately polar compounds like long-chain alcohols. In this technique, a non-polar stationary phase is used with a polar mobile phase. This compound, being a lipophilic molecule, would be well-retained and separated from more polar impurities or byproducts.

The power of HPLC is significantly enhanced when coupled with high-resolution mass spectrometry (HRMS). chromatographyonline.com This hyphenated technique, LC-HRMS, allows for the simultaneous separation of mixture components and their identification based on their accurate mass-to-charge ratios. nih.govuba.ar This is particularly useful in metabolomics studies, where this compound might be a minor component in a complex biological extract, or in synthetic chemistry to monitor reaction progress and confirm the identity of the product alongside any intermediates or byproducts. The online coupling of liquid chromatography to gas chromatography (LC-GC) is another advanced technique that can be used to determine the enantiomeric composition of chiral compounds within complex mixtures. researchgate.net

High-Throughput Spectroscopic Characterization and Elucidation

Spectroscopic methods are critical for the unambiguous structural confirmation of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information on the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. sigmaaldrich.comcas.cz Both ¹H and ¹³C NMR provide a wealth of information regarding the chemical environment of each atom in the molecule. For a derivative of this compound, such as (R)-1-(Benzyloxy)heptadecan-7-yl acetate (B1210297), specific NMR signals confirm its structure. mdpi.com

In the ¹H NMR spectrum, characteristic signals would include those for the aromatic protons of the benzyl (B1604629) group, the methine proton at the C-7 position (OCH), and the methylene (B1212753) protons adjacent to the oxygen atoms. mdpi.com The ¹³C NMR spectrum provides complementary information, with distinct chemical shifts for the carbonyl carbon of the acetate group, the aromatic carbons, and each of the seventeen carbons in the heptadecyl chain. mdpi.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish the connectivity between protons and carbons, confirming the complete structural assignment. mdpi.com

Table 1: NMR Spectroscopic Data for (R)-1-(Benzyloxy)heptadecan-7-yl acetate in CDCl₃ mdpi.com

Assignment ¹H NMR Chemical Shift (δ, ppm) ¹³C NMR Chemical Shift (δ, ppm)
ArH7.47–7.18 (m, 5H)138.7, 128.3, 127.6, 127.4
OCH (C-7)4.93–4.79 (m, 1H)74.4
PhCH₂O4.50 (s, 2H)72.9
OCH₂ (C-1)3.46 (t, J = 6.5 Hz, 2H)70.4
COCH₃2.03 (s, 3H)21.2
C=O-170.9
CH₂ groups1.65–1.48 (m, 6H), 1.40–1.21 (m, 22H)34.1, 34.0, 31.9, 29.7, 29.6 (x2), 29.5, 29.3 (x2), 26.1, 25.3, 25.2, 22.7
CH₃ (C-17)0.88 (t, J = 6.2 Hz, 3H)14.1

Data sourced from Sharma, A. et al., 2021. mdpi.com

Mass Spectrometry (MS) Applications in Metabolomics and Synthetic Chemistry

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis. scienceready.com.au In the context of this compound, electron ionization (EI) mass spectrometry would typically show a molecular ion peak ([M]⁺) corresponding to its molecular weight (256.48 g/mol ). However, for alcohols, this peak is often weak or absent due to facile fragmentation. wpmucdn.com

The fragmentation pattern is highly informative for structure confirmation. scienceready.com.au Key fragmentation pathways for secondary alcohols like this compound include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a hexyl radical (C₆H₁₃) or a decyl radical (C₁₀H₂₁), leading to prominent fragment ions.

Dehydration: Loss of a water molecule (18 mass units) from the molecular ion, which is a common fragmentation pathway for alcohols. libretexts.org

In metabolomics, techniques like GC-MS and LC-MS are used for the untargeted or targeted analysis of metabolites in biological samples. uba.ar this compound or its metabolites could be identified and quantified in a biological matrix, providing insights into metabolic pathways. In synthetic chemistry, MS is used to rapidly confirm the successful synthesis of this compound by verifying its molecular weight and to assess the purity of the product. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental formula with high confidence. savemyexams.com

Development and Validation of Analytical Protocols for Biological and Synthetic Matrices

The development and validation of analytical methods are crucial to ensure that the data generated are reliable, reproducible, and fit for purpose. synexagroup.com This is a regulatory requirement for bioanalytical methods used in clinical and preclinical studies and a tenet of good scientific practice for all analytical work. austinpublishinggroup.com A validation protocol for a method to quantify this compound in a given matrix (e.g., blood plasma or a synthetic reaction mixture) would assess several key parameters. ibacon.comwoah.org

Table 2: Key Parameters for Analytical Method Validation

Parameter Description Assessment for this compound Analysis
Specificity/Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components. austinpublishinggroup.comAnalysis of blank matrix samples (e.g., plasma from untreated subjects) to check for interfering peaks at the retention time of this compound. ibacon.com
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ibacon.comA calibration curve is generated by analyzing a series of standards at different known concentrations. The correlation coefficient (r²) should be close to 1. ibacon.com
Accuracy The closeness of the measured value to the true value. ibacon.comDetermined by analyzing quality control (QC) samples at multiple concentration levels (low, medium, high) and comparing the measured concentration to the nominal concentration. ibacon.com
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ibacon.comAssessed as repeatability (intra-day precision) and intermediate precision (inter-day precision) by calculating the relative standard deviation (RSD) of QC sample measurements. ibacon.com
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. ibacon.comTypically determined as the concentration that gives a signal-to-noise ratio of 3.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ibacon.comThe lowest concentration on the calibration curve that meets acceptance criteria for accuracy and precision.
Stability The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals. woah.orgAssessed under various conditions, including freeze-thaw cycles, short-term (bench-top) stability, and long-term storage stability. woah.org

For a biological matrix like plasma, sample preparation steps such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) would be developed and optimized to remove interferences and concentrate the analyte before analysis by LC-MS or GC-MS. bebac.at For synthetic matrices, simple dilution may be sufficient. bebac.at The entire protocol, from sample collection and storage to final analysis, must be robust and well-documented. austinpublishinggroup.com

Sample Preparation Techniques for Trace Analysis

Effective sample preparation is a crucial prerequisite for successful trace analysis, as it serves to isolate and concentrate the target analyte from interfering matrix components. scioninstruments.comorientjchem.org The choice of technique depends on the sample matrix, the concentration of the analyte, and the subsequent analytical method. For this compound, several established and modern techniques are applicable.

Liquid-Liquid Extraction (LLE) A foundational technique, LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org The selection of the organic solvent is critical and is based on its ability to effectively dissolve the target compound. orientjchem.org For a secondary alcohol like this compound, volatile organic solvents such as hexane (B92381) or dichloromethane (B109758) are often suitable choices. scioninstruments.com The process involves mixing the sample with the two solvents, allowing the target analyte to partition into the preferred phase, which is then collected for analysis. scioninstruments.comorientjchem.org

Solid-Phase Extraction (SPE) SPE is a widely used technique for concentrating and purifying analytes from complex mixtures. scioninstruments.com It operates by passing a liquid sample through a cartridge containing a solid adsorbent (the stationary phase). scioninstruments.com Analytes adhere to the sorbent material while impurities are washed away. scioninstruments.com The retained analytes, including this compound, are then eluted using a small volume of an appropriate solvent. scioninstruments.com This method is advantageous as it can overcome the slow processing times and poor sensitivity associated with traditional LLE. orientjchem.org

Microextraction Techniques Modern advancements have led to the development of miniaturized extraction methods like Solid-Phase Microextraction (SPME). SPME is a green sample preparation technique that integrates sampling, isolation, and concentration into a single step. researchgate.net A fused-silica fiber coated with a suitable stationary phase is exposed to the sample or its headspace, where analytes adsorb onto the coating. researchgate.net The fiber is then transferred directly to the injection port of a gas chromatograph for thermal desorption and analysis. researchgate.net The precision of SPME is influenced by several factors, including the choice of fiber coating, extraction time and temperature, and sample volume. researchgate.net

Derivatization Chemical modification, or derivatization, is often employed to enhance the volatility and thermal stability of analytes for gas chromatography. scioninstruments.com For secondary alcohols like this compound, this is a particularly important step, especially for chiral analysis. A powerful tool for this purpose is the use of a chiral derivatization reagent such as 1-phenylethyl isocyanate (1-PEIC). nih.gov Reacting this compound with 1-PEIC forms diastereomeric carbamates, which can then be separated and quantified using gas chromatography, allowing for the determination of enantiomeric excess. nih.gov

Table 1: Overview of Sample Preparation Techniques for this compound Analysis

TechniquePrincipleCommon Solvents/MaterialsAdvantagesCitations
Liquid-Liquid Extraction (LLE) Partitioning of analyte between two immiscible liquid phases based on solubility.Dichloromethane, Hexane, Iso-octaneSimple, versatile, and effective for a wide range of compounds. scioninstruments.comorientjchem.org
Solid-Phase Extraction (SPE) Analyte is adsorbed onto a solid phase from a liquid sample and then eluted with a solvent.C18 columns, Silica cartridgesConcentrates and purifies analytes, can be automated. scioninstruments.comchromatographyonline.com
Solid-Phase Microextraction (SPME) Adsorption of analytes onto a coated fiber, followed by thermal desorption for analysis.Various fiber coatings (e.g., Polydimethylsiloxane)Solvent-free, integrates sampling and concentration, high sensitivity. researchgate.net
Derivatization Chemical modification of the analyte to improve its analytical properties (e.g., volatility).1-phenylethyl isocyanate (1-PEIC)Enhances chromatographic separation, enables chiral analysis. nih.gov

Quantitative Analytical Methodologies

Following sample preparation, quantitative analysis is performed to determine the precise amount of this compound in the sample. High-performance liquid chromatography and gas chromatography are the cornerstone techniques for this purpose.

Gas Chromatography (GC) Gas chromatography is a powerful analytical technique used to separate and quantify volatile and semi-volatile compounds. scioninstruments.com The sample is vaporized and separated in a chromatographic column based on the compounds' boiling points and chemical interactions with the stationary phase. scioninstruments.com For the analysis of this compound and its derivatives, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is highly effective. nih.govcoresta.org

A specific method involves the analysis of the diastereomeric carbamates of (+/-)-heptadecan-7-ol by capillary gas chromatography, which demonstrates excellent separation power. nih.gov The use of an internal standard, such as n-heptadecane, is a common practice to ensure accuracy and reproducibility in quantification. coresta.org The validation of a GC method involves establishing parameters such as linearity, precision, and accuracy to ensure the reliability of the quantitative data. researchgate.net

High-Performance Liquid Chromatography (HPLC) HPLC is a form of liquid column chromatography used for the separation, identification, and quantification of compounds soluble in a liquid phase. tanta.edu.eg It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. tanta.edu.eg The system uses a liquid mobile phase to carry the sample through a column packed with a stationary phase under high pressure. elgalabwater.com

Different separation modes, such as normal-phase (polar stationary phase, non-polar mobile phase) and reversed-phase (non-polar stationary phase, polar mobile phase), can be employed. tanta.edu.eg Detection is commonly achieved using UV detectors or, for enhanced sensitivity and selectivity, mass spectrometry (LC-MS). tanta.edu.egelgalabwater.com LC-MS is the technique of choice for the analysis of complex mixtures, providing detailed information for compound identification and quantification of trace components. elgalabwater.com

Table 2: Key Parameters for Quantitative Analysis of this compound

MethodologyColumn TypeDetectorKey ApplicationCitations
Gas Chromatography (GC) Capillary column (e.g., DB-5MS, Carbowax 20M)Flame Ionization (FID), Mass Spectrometry (MS)Analysis of volatile derivatives, chiral separation of carbamates. nih.govcoresta.orgresearchgate.net
High-Performance Liquid Chromatography (HPLC) Reversed-Phase (e.g., C18), Normal-Phase (e.g., Silica)UV-Vis, Mass Spectrometry (MS)Analysis of non-volatile or thermally labile forms, complex mixtures. tanta.edu.egelgalabwater.com

Exploration of the Biological and Ecological Significance of Heptadecan 7 Ol Non Human and Non Clinical Focus

Investigation of Heptadecan-7-ol in Interspecies Chemical Communication

Chemical signals are a fundamental mode of communication in the natural world, mediating interactions both within and between species. Long-chain alcohols like this compound can serve as these signals, known as semiochemicals, due to their volatility and specificity.

Potential as a Semiochemical or Component of Pheromone Blends in Arthropods and Other Organisms

A significant discovery has been the identification of a specific stereoisomer of a methylated form of this compound as a potent sex pheromone in the insect world. Research has shown that females of the lichen moth, Miltochrista calamina, produce (5R,7R)-5-methylthis compound as a key component of their sex pheromone to attract males. researchgate.netconicet.gov.ar This finding established a new class of chemical structures for lepidopteran female sex pheromones. researchgate.net

The specificity of this chemical signal is remarkable. Field tests involving the four possible stereoisomers of 5-methylthis compound revealed that only the (5R,7R)-isomer was attractive to male M. calamina moths. researchgate.netresearchgate.netnih.gov This high degree of stereospecificity underscores the precision of chemical communication in ensuring reproductive isolation.

Further studies explored the structural requirements for this pheromonal activity by synthesizing and testing analogues of the natural pheromone with different alkyl chain lengths. researchgate.netnih.gov These field tests demonstrated that while male moths could precisely distinguish the correct stereochemical configuration of the methyl and hydroxyl groups, they were less sensitive to variations in the lengths of the alkyl chains attached to these chiral centers. researchgate.netnih.gov This indicates that the core stereochemistry is the primary determinant of the molecule's biological activity in this context.

In a different context, a general "heptadecanol" (isomer not specified) was detected in male mealworm beetles (Tenebrio molitor) following the application of a cyfluthrin-containing insecticide, a compound that was absent in control insects. d-nb.info This suggests that the compound may be produced as part of a stress or defense response, although its specific function as a semiochemical in this scenario is not yet understood. d-nb.info

Table 1: Pheromonal Activity of 5-Methylthis compound Stereoisomers on Miltochrista calamina Males

Stereoisomer Biological Activity Source(s)
(5R,7R)-isomer Attractive researchgate.netresearchgate.netnih.gov
Other isomers Not Attractive researchgate.netresearchgate.net

Role in Plant-Microbe or Plant-Insect Interactions

The exchange of chemical cues is central to the interactions between plants and other organisms, such as insects and microbes. nih.govfrontiersin.orgmdpi.com Plants produce a vast array of volatile and non-volatile compounds that can attract pollinators, deter herbivores, or recruit natural enemies of pests. nih.gov Similarly, compounds in root exudates shape the microbial communities in the soil surrounding the plant, known as the rhizosphere. frontiersin.orgmdpi.com

While there is extensive literature on the role of plant secondary metabolites in these interactions, direct evidence specifically implicating this compound is limited. However, related compounds have been identified in plants, suggesting a potential for such a role. For instance, heptadecan-3-ol, an isomer of this compound, has been identified as a plant metabolite in the roots, stems, and leaves of Andrographis macrobotrys, the seeds of Moringa oleifera, and the latex of Garcinia morella. ebi.ac.uk The presence of this isomer in various plant tissues indicates that heptadecanols are part of the plant's chemical repertoire and could potentially be involved in mediating interactions with other organisms.

Influence of this compound on Specific Biochemical and Physiological Processes in Organisms

Beyond communication, chemical compounds can directly participate in or modulate the internal biochemical and physiological functions of an organism. Research in this area for this compound is still emerging.

Modulation of Enzyme Activity (Non-human/Clinical Contexts)

The ability of small molecules to modulate the activity of enzymes is a critical mechanism for regulating biological processes. Currently, there is a lack of specific research demonstrating the direct modulation of enzyme activity by this compound in non-human or non-clinical models like insects, plants, or microbes.

However, studies on the related alkane, heptadecane (B57597), have shown that it can exert anti-inflammatory effects in mammalian models by suppressing the gene expression of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). researchgate.netresearchgate.net This modulation is achieved by affecting the NF-κB signaling pathway that regulates the transcription of these enzymes. researchgate.netresearchgate.net While these findings are for a different but structurally related compound and in a mammalian context, they suggest that C17 compounds can have significant effects on pathways that regulate enzyme expression. Further research is needed to determine if this compound has similar or different enzyme-modulating activities in non-mammalian organisms.

Participation in Cellular Signaling Mechanisms in Model Organisms

Cellular signaling pathways are the complex networks that transmit information from a cell's exterior to its interior, dictating cellular responses. nih.govplos.org These pathways are fundamental for processes ranging from development to immunity.

The specific role of this compound in cellular signaling in invertebrate or microbial model organisms is not yet well-documented in scientific literature. As noted previously, the related C17 alkane, heptadecane, has been found to modulate the NIK/IKK and MAPKs signaling pathways in aged rat models, which are crucial pathways in the inflammatory response. researchgate.net Invertebrates possess analogous innate immune signaling pathways, such as the Toll-like receptor (TLR) and NF-κB pathways, which are critical for managing interactions with microbes. nih.govplos.org Given that lipids and related molecules can act as signaling molecules, it is plausible that fatty alcohols like this compound could participate in such pathways in invertebrates or microbes, but specific evidence is currently lacking.

Contribution to the Chemical Ecology and Biodiversity of Natural Systems

Chemical ecology is the study of the chemical signals that mediate the interactions between organisms and their environment. researchgate.netresearchgate.net These chemical interactions form a complex "infochemical web" that is critical for the structure and function of ecosystems.

The most well-defined contribution of this compound to chemical ecology and biodiversity comes from its role as a highly specific sex pheromone. researchgate.netconicet.gov.arpherobase.com The fact that only the (5R,7R)-stereoisomer of 5-methylthis compound is effective in attracting male Miltochrista calamina moths is a prime example of a pre-zygotic reproductive isolation mechanism. researchgate.netnih.gov By ensuring that mating occurs only between conspecifics, such specific pheromone systems help to maintain the genetic integrity of a species. This reproductive isolation is a cornerstone of the biological species concept and is fundamental to the maintenance and generation of biodiversity.

The specificity of this signal prevents reproductive interference from other closely related species, allowing multiple species to coexist in the same habitat. Therefore, the evolution of unique and specific pheromone blends, including compounds like this compound, is a direct contributor to the rich biodiversity observed in groups like the Lepidoptera.

Studies on the Presence of Structurally Related Compounds in Diverse Habitats and Species

While this compound is not documented as a natural product, its parent alkane, heptadecane, and other isomers like heptadecan-1-ol are found across a wide array of organisms, where they serve various ecological functions.

Long-chain fatty alcohols are derived from natural fats and oils and typically have a straight chain with 4 to over 26 carbon atoms. wikipedia.org In nature, they are most often found as components of waxes, which are esters of fatty acids and fatty alcohols. wikipedia.org These waxes are produced by a variety of organisms, including bacteria, plants, and animals. wikipedia.org

In Plants: Heptadecane and its alcohol derivatives are common components of plant volatile organic compounds (VOCs) and cuticular waxes. Heptadecan-1-ol has been identified as a plant metabolite and a component of volatile oils. ebi.ac.uknih.gov For instance, it is reported in organisms like Euphorbia piscatoria and Zea mays. nih.gov The parent compound, heptadecane, is a component of essential oils from plants such as Opuntia littoralis and Annona squamosa. ebi.ac.uk In some cases, these compounds act as attractants for insects. Studies on the agricultural pest Lygus pratensis revealed that heptadecane was one of the plant volatiles to which the insects showed a strong electrophysiological and behavioral response, suggesting its role in host location. nih.gov

In Marine Environments: Marine algae are significant producers of a diverse range of volatile organic compounds, including long-chain alkanes and alcohols. researchgate.net Heptadecane has been identified as a volatile component in several species of red algae, including Grateloupia filicina, Polysiphonia senticulosa, and Callithamnion corymbosum. mdpi.com It is also the major volatile compound in the seagrass Zostera noltei, accounting for 46% of its emissions. mdpi.com In many algal species, heptadecane is considered an important volatile constituent that can exhibit antifungal activity. ekb.eg These compounds are involved in various ecological functions, such as defense against predators and chemical communication (allelopathy). researchgate.net

In Insects: Cuticular hydrocarbons (CHCs) are crucial for insects, primarily providing a barrier against desiccation and acting as chemical signals for communication. oup.comresearchgate.net These CHCs are complex mixtures that often include n-alkanes like heptadecane. oup.com For example, heptadecane is one of the specific compounds found in non-diapausing females of the lady beetle Hippodamia variegata. oup.com It has also been reported as a pheromone in the fly Lycoriella mali. researchgate.net In the arboreal ant Crematogaster rogenhoferi, heptadecane is one of the substances found on the thorax of workers, likely contributing to the colony's chemical profile and hygiene. mdpi.com

Table 1: Presence of Heptadecane and Related Compounds in Various Species

CompoundSpeciesHabitat/SourceFindingReference(s)
Heptadecan-1-ol Solena amplexicaulisPlant LeavesIdentified as a long-chain primary alcohol with antibacterial activity. glpbio.com
Heptadecan-1-ol Euphorbia piscatoria, Zea maysPlantsReported as a plant metabolite. nih.gov
Heptadecane Lygus pratensis (pest)Insect-Plant InteractionActs as a strong attractant for the insect to its host plants. nih.gov
Heptadecane Grateloupia filicina (Red Algae)MarineIdentified as a key volatile organic compound. mdpi.com
Heptadecane Zostera noltei (Seagrass)MarineThe major volatile compound, comprising 46% of emissions. mdpi.com
Heptadecane Hippodamia variegata (Lady Beetle)Insect CuticleFound in non-diapausing adult females. oup.com
Heptadecane Annona squamosa (Sugar-apple)Plant BarkThe only odd-carbon number hydrocarbon found in the bark extract. ebi.ac.uk

Evolutionary Perspectives on Long-Chain Alcohol Biosynthesis and Function

The production of long-chain alcohols in organisms is not an arbitrary process but the result of evolved biochemical pathways that serve critical functions for survival and reproduction. The biosynthesis of these compounds is deeply rooted in fatty acid metabolism.

The general pathway begins with acetyl-CoA, which is elongated by fatty acid synthase (FAS) enzymes to produce long-chain fatty acids. ontosight.ai These fatty acids are then converted into alcohols. This final step is typically catalyzed by a class of enzymes known as fatty acyl-CoA reductases (FARs). These enzymes reduce fatty acyl-CoAs or fatty acyl-ACPs into their corresponding primary alcohols.

From an evolutionary standpoint, the diversity of long-chain alcohols seen in nature reflects the diversification and specialization of these biosynthetic enzymes. FAR gene families are found in a wide range of organisms, including vertebrates, fungi, plants, and insects, indicating an ancient origin. atamankimya.com The expansion and diversification of these gene families in plant and insect genomes are particularly notable. atamankimya.com

In insects, for example, specific FAR genes have evolved to produce the precise blend of long-chain alcohols used in pheromones. Studies in bumblebees have shown that they possess a specific group of FAR genes that encode reductases with unusual specificities, enabling the creation of the complex pheromone mixtures that are crucial for mating and social communication. atamankimya.com This demonstrates a clear evolutionary pressure for the development of pathways to produce specific long-chain alcohols that fulfill a vital ecological role.

In plants, long-chain alcohols are fundamental components of cuticular waxes, which form a protective layer on the epidermis. This layer is essential for preventing water loss, protecting against UV radiation, and providing a defense against pathogens and herbivores. The evolution of land plants was critically dependent on the development of such a cuticle, and thus on the biosynthetic pathways for its components, including long-chain alcohols. The enzymes involved, such as long-chain acyl-CoA synthetases (LACS), show evolutionary divergence that correlates with their specialized functions in producing cuticle components. ebi.ac.uk

The storage of energy and metabolic resources in the form of neutral lipids, including wax esters (composed of fatty acids and fatty alcohols), is another evolutionarily conserved function. chemicalbook.com These inert storage forms provide resources for vital processes like membrane formation and can buffer the toxic effects of excess free fatty acids and alcohols. chemicalbook.com The enzymes governing these pathways are found across all eukaryotes, highlighting their fundamental importance. chemicalbook.com

Q & A

Q. What are the recommended methods for synthesizing Heptadecan-7-ol with high purity?

  • Methodological Answer : this compound can be synthesized via catalytic hydrogenation of heptadecan-7-one or reduction of corresponding esters using LiAlH4. Purification is critical: recrystallization in non-polar solvents (e.g., hexane) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >99% purity. Validate purity using GC-MS (retention time comparison) and NMR spectroscopy (absence of ester/ketone peaks) .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at 4°C to prevent oxidation. Use fume hoods for handling, and avoid prolonged skin contact (wear nitrile gloves). For disposal, treat as non-hazardous waste but follow institutional guidelines for alcohol disposal .

Q. What analytical techniques are essential for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Confirm structure via <sup>1</sup>H and <sup>13</sup>C NMR (e.g., δ~1.5 ppm for hydroxyl-proximal CH2 groups).
  • GC-MS : Verify molecular ion peak (m/z = 256 for [M]<sup>+</sup>).
  • DSC/TGA : Assess thermal stability (melting point ~50–55°C). Cross-reference data with literature to confirm identity .

Q. How can researchers ensure reproducibility in this compound synthesis?

  • Methodological Answer : Document all parameters (reaction time, temperature, solvent ratios) and use internal standards (e.g., dodecanol) for GC calibration. Share detailed protocols in supplementary materials, including raw spectral data, to enable independent validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

  • Methodological Answer : Conduct comparative studies using standardized methods (e.g., ISO protocols for melting point determination). Analyze batch-to-batch variability (e.g., impurity profiles via HPLC) and cross-validate results with independent labs. Address discrepancies through systematic literature reviews, prioritizing peer-reviewed studies over preprint data .

Q. What experimental designs are optimal for studying this compound’s reactivity in catalytic systems?

  • Methodological Answer : Use factorial design (e.g., varying catalyst loading, solvent polarity, and temperature) to identify optimal reaction conditions. Monitor reaction progress via <i>in situ</i> FTIR or Raman spectroscopy. Include control experiments (e.g., catalyst-free reactions) to distinguish thermal vs. catalytic pathways .

Q. How should researchers address conflicting biological activity data for this compound?

  • Methodological Answer : Perform dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) under controlled conditions (pH, serum concentration). Validate findings using orthogonal assays (e.g., fluorescence-based viability vs. ATP quantification). Publish raw datasets and statistical analyses (e.g., ANOVA with post-hoc tests) to enable meta-analyses .

Q. What strategies mitigate biases in this compound’s environmental impact assessments?

  • Methodological Answer : Use probabilistic modeling (e.g., Monte Carlo simulations) to account for variability in degradation rates and bioaccumulation. Incorporate ecotoxicological data from diverse species (algae, daphnia) and validate models with field studies. Disclose funding sources and analytical software versions to enhance transparency .

Q. How can computational chemistry enhance understanding of this compound’s molecular interactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict hydrogen-bonding behavior or solvent interactions. Compare with experimental NMR chemical shifts or MD simulations (e.g., GROMACS) for lipid bilayer permeability. Publish computational workflows (e.g., GitHub repositories) for reproducibility .

Methodological Best Practices

  • Data Presentation : Use tables to summarize synthesis yields, purity metrics, and spectral data (e.g., Table 1: Comparative GC-MS Results for Batch Purity). Follow journal guidelines for supplementary material formatting .
  • Literature Review : Prioritize studies indexed in PubMed or CAS SciFinder, avoiding non-peer-reviewed platforms. Use citation managers (e.g., EndNote) to track references and avoid redundancy .
  • Ethical Reporting : Disclose any conflicts of interest and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.